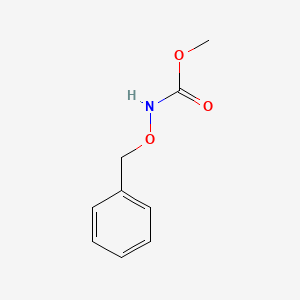![molecular formula C21H21N3 B3144673 4-[2-(quinolin-3-yl)-1H-indol-3-yl]butan-1-amine CAS No. 556778-31-5](/img/structure/B3144673.png)
4-[2-(quinolin-3-yl)-1H-indol-3-yl]butan-1-amine
描述
4-[2-(quinolin-3-yl)-1H-indol-3-yl]butan-1-amine is a complex organic compound that features both quinoline and indole moieties These structures are significant in medicinal chemistry due to their presence in various biologically active molecules
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(quinolin-3-yl)-1H-indol-3-yl]butan-1-amine typically involves multi-step organic reactions. One common approach is the construction of the indole and quinoline rings separately, followed by their coupling through a butan-1-amine linker. The synthesis might involve:
Formation of the Indole Moiety: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Formation of the Quinoline Moiety: The Skraup synthesis is a traditional method, involving the reaction of aniline with glycerol in the presence of an oxidizing agent like nitrobenzene.
Coupling Reaction: The final step involves coupling the indole and quinoline derivatives with a butan-1-amine linker, possibly through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of such complex molecules often employs automated synthesizers and high-throughput screening techniques to optimize yields and purity. The use of catalysts and green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, can enhance the efficiency and sustainability of the process.
化学反应分析
Types of Reactions
4-[2-(quinolin-3-yl)-1H-indol-3-yl]butan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxides or indole-3-carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert nitro groups to amines or reduce double bonds within the structure.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃)
Major Products
Oxidation: Quinoline N-oxides, indole-3-carboxylic acids
Reduction: Amines, reduced aromatic rings
Substitution: Halogenated quinoline or indole derivatives
科学研究应用
4-[2-(quinolin-3-yl)-1H-indol-3-yl]butan-1-amine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a fluorescent probe due to the inherent fluorescence of quinoline and indole rings.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and antiviral activities.
Industry: Utilized in the development of new materials, such as organic semiconductors and dyes.
作用机制
The mechanism of action of 4-[2-(quinolin-3-yl)-1H-indol-3-yl]butan-1-amine is not fully understood but is believed to involve interactions with various molecular targets. The quinoline and indole moieties can bind to different receptors and enzymes, potentially inhibiting their activity. This compound may interfere with DNA synthesis, protein function, or cellular signaling pathways, leading to its biological effects.
相似化合物的比较
Similar Compounds
Quinolin-2(1H)-ones: Known for their pharmacological activities, including anticancer and antimicrobial properties.
Indole-3-acetic acid: A plant hormone with significant roles in plant growth and development.
Quinolinyl-pyrazoles: Emerging as potent inhibitors of phosphodiesterase enzymes.
Uniqueness
4-[2-(quinolin-3-yl)-1H-indol-3-yl]butan-1-amine is unique due to its combined quinoline and indole structures, which may confer a broader range of biological activities compared to compounds with only one of these moieties. This dual functionality can enhance its potential as a therapeutic agent and a versatile tool in scientific research.
属性
IUPAC Name |
4-(2-quinolin-3-yl-1H-indol-3-yl)butan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3/c22-12-6-5-9-18-17-8-2-4-11-20(17)24-21(18)16-13-15-7-1-3-10-19(15)23-14-16/h1-4,7-8,10-11,13-14,24H,5-6,9,12,22H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSAAMKVWAFHTTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C3=C(C4=CC=CC=C4N3)CCCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Thieno[2,3-b]pyridine-5-carboxylic acid, 2-bromo-4-hydroxy-, ethyl ester](/img/structure/B3144600.png)

![O-[(3-methylphenyl)methyl]hydroxylamine](/img/structure/B3144612.png)




![N-[2-(1H-indol-3-yl)ethyl]-2-propanamine hydrobromide](/img/structure/B3144652.png)






